2-Benzoylbutyl 4-methylbenzene-1-sulfonate

Description

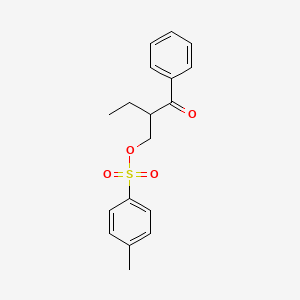

Structure

3D Structure

Properties

CAS No. |

828256-29-7 |

|---|---|

Molecular Formula |

C18H20O4S |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-benzoylbutyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H20O4S/c1-3-15(18(19)16-7-5-4-6-8-16)13-22-23(20,21)17-11-9-14(2)10-12-17/h4-12,15H,3,13H2,1-2H3 |

InChI Key |

BVRSDPYTLOWAKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

The Strategic Role of Sulfonate Esters in Modern Synthetic Methodologies

Sulfonate esters are a cornerstone of contemporary synthetic strategies, primarily due to their exceptional ability to function as leaving groups in a variety of chemical transformations. pearson.commasterorganicchemistry.com The hydroxyl group of an alcohol is inherently a poor leaving group because hydroxide (B78521) is a strong base. masterorganicchemistry.com However, by converting the alcohol to a sulfonate ester, such as a tosylate (an ester of p-toluenesulfonic acid), the leaving group ability is dramatically enhanced. pearson.commasterorganicchemistry.com This is because the resulting sulfonate anion is a very weak base, stabilized by resonance across its three oxygen atoms. pearson.com

This transformation of a poor leaving group into an excellent one is a critical activation step that opens the door to a wide range of nucleophilic substitution (SN2) and elimination (E2) reactions. pitt.edu The synthesis of sulfonate esters is typically a straightforward process involving the reaction of an alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. nih.govyoutube.com A key advantage of this method is that the conversion of the alcohol to the tosylate proceeds with retention of stereochemistry at the carbon atom bearing the oxygen, as the carbon-oxygen bond is not broken during this step. masterorganicchemistry.comyoutube.com

The general properties of commonly used sulfonate esters are summarized in the table below.

| Sulfonate Ester | Abbreviation | Leaving Group Ability |

| Methanesulfonate | Mesylate (Ms) | Excellent |

| p-Toluenesulfonate | Tosylate (Ts) | Excellent |

| Trifluoromethanesulfonate (B1224126) | Triflate (Tf) | Superb |

Contextualization of 2 Benzoylbutyl 4 Methylbenzene 1 Sulfonate Within Reactive Building Blocks

While specific literature on 2-Benzoylbutyl 4-methylbenzene-1-sulfonate is scarce, its structure, featuring a benzoyl group and a tosylate group on a butyl chain, allows for a clear understanding of its role as a reactive building block. The molecule can be viewed as a bifunctional reagent, with each functional group poised for distinct chemical transformations.

The primary point of reactivity is the carbon atom to which the tosylate group is attached. The tosylate is an excellent leaving group, making this carbon atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. pitt.edu This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental operation in the construction of more complex molecules.

The presence of the benzoyl group, a ketone, at the 2-position introduces additional strategic possibilities. wikipedia.org The ketone's carbonyl group can itself undergo various reactions, such as nucleophilic addition or reduction. wikipedia.org Furthermore, the α-hydrogens (on the carbon adjacent to the carbonyl group) are acidic and can be removed to form an enolate, which can then act as a nucleophile. wikipedia.org However, the primary role of the benzoyl group in this specific context is likely to influence the reactivity of the tosylate-bearing center and to be a key structural element of the target molecule being synthesized. The electron-withdrawing nature of the benzoyl group can influence the rate of substitution and elimination reactions at the adjacent carbon.

The probable synthetic precursor to 2-Benzoylbutyl 4-methylbenzene-1-sulfonate is the corresponding alcohol, 2-benzoylbutanol. This β-hydroxy ketone can be synthesized through reactions such as an aldol (B89426) addition. organic-chemistry.org Subsequent tosylation of this alcohol with p-toluenesulfonyl chloride would yield the target compound. nih.gov

Inferred Physicochemical Properties of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate

| Property | Inferred Value/Description |

| Molecular Formula | C₁₈H₂₀O₄S |

| Molecular Weight | 348.42 g/mol |

| Physical State | Likely a solid at room temperature, as many tosylates are crystalline. nih.gov |

| Solubility | Expected to be soluble in a range of polar organic solvents. |

| Key Functional Groups | Benzoyl (ketone), Tosylate (sulfonate ester) |

Foundational Research and Significance of 2 Benzoylbutyl 4 Methylbenzene 1 Sulfonate in Methodological Development

Retrosynthetic Analysis and Key Precursors for 2-Benzoylbutyl 4-methylbenzene-1-sulfonate

A retrosynthetic analysis of the target molecule, 2-benzoylbutyl 4-methylbenzene-1-sulfonate, reveals that the primary disconnection is the sulfonate ester bond. This bond is typically formed through the reaction of an alcohol with a sulfonyl chloride. Therefore, the immediate precursor is the alcohol, 2-benzoylbutan-1-ol, and a source of the tosyl group, such as 4-methylbenzene-1-sulfonyl chloride (tosyl chloride).

Further disconnection of the 2-benzoylbutan-1-ol precursor at the carbon-carbon bond between the benzoyl group and the butyl chain points to a nucleophilic addition of a phenyl group to a suitably functionalized four-carbon electrophile. A plausible synthetic strategy involves a Grignard reaction between a phenylmagnesium halide and a derivative of butanal or butanoic acid that can provide the required 1,2-disubstituted pattern of the benzoyl and hydroxyl groups.

Based on this analysis, the key precursors identified are:

Phenylmagnesium bromide: A common Grignard reagent for introducing a phenyl group.

Ethyl 2-formylbutanoate: A bifunctional precursor containing both an aldehyde (in its enol or protected form) and an ester group, which allows for the regioselective introduction of the phenyl and hydroxyl functionalities.

4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride): The reagent for the final esterification step.

Esterification Reactions for the Formation of the 4-Methylbenzenesulfonate (B104242) Moiety

The final step in the synthesis is the conversion of the primary alcohol group of 2-benzoylbutan-1-ol into a 4-methylbenzenesulfonate (tosylate) ester. This is a well-established transformation in organic synthesis. orgsyn.org

The most common method for the tosylation of a primary alcohol is the reaction with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride, TsCl) in the presence of a base. Pyridine is a frequently used base and can also serve as the solvent. masterorganicchemistry.com The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

For primary alcohols, the reaction is generally efficient and proceeds under mild conditions. An excess of tosyl chloride is often used to ensure complete conversion of the alcohol. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

An alternative to tosyl chloride is the use of p-toluenesulfonic acid (p-TsOH) with a catalyst such as zirconium(IV) chloride (ZrCl₄). mdma.ch This method can be advantageous as p-TsOH is less expensive and more stable than TsCl.

A summary of typical tosylation conditions is provided in the table below:

| Method | Reagents | Base | Solvent | Temperature |

| Standard | 4-Methylbenzene-1-sulfonyl chloride (TsCl) | Pyridine | Pyridine | 0 °C to room temp. |

| Alternative | p-Toluenesulfonic acid (p-TsOH) | - | Dichloromethane | Reflux |

The reaction proceeds with retention of stereochemistry at the carbinol carbon, meaning that if a specific enantiomer of 2-benzoylbutan-1-ol were used, the corresponding enantiomer of the tosylate would be formed. masterorganicchemistry.com

After the tosylation reaction is complete, the product must be isolated and purified to remove excess reagents and byproducts. A typical workup procedure involves quenching the reaction with water and extracting the product into an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with dilute acid (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted tosyl chloride and p-toluenesulfonic acid), and brine.

The crude product obtained after evaporation of the solvent is often purified by one of the following methods:

Recrystallization: Sulfonate esters are often crystalline solids and can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate. rochester.edu

Column Chromatography: If recrystallization is not effective, purification can be achieved by column chromatography on silica (B1680970) gel. chemicalforums.com A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used as the eluent.

The purity of the final product, 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, can be confirmed by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Catalytic Approaches in the Synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate

The synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, a tosylate ester, can be efficiently achieved through the catalytic tosylation of its precursor alcohol, 2-benzoyl-1-butanol. Catalytic methods are favored in organic synthesis as they often provide milder reaction conditions, higher yields, and greater selectivity compared to non-catalytic routes. The core of this transformation involves the reaction between the hydroxyl group of 2-benzoyl-1-butanol and a tosylating agent, such as p-toluenesulfonyl chloride (TsCl) or p-toluenesulfonic anhydride (B1165640) (Ts₂O), facilitated by a catalyst.

Several classes of catalysts have been demonstrated to be effective for the tosylation of alcohols, and these can be applied to the synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate. These include Lewis acids, organocatalysts, and phase-transfer catalysts.

Lewis Acid Catalysis

Lewis acids are a prominent class of catalysts for tosylation reactions. Their function is to activate the tosylating agent, making it more susceptible to nucleophilic attack by the alcohol.

Ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(OTf)₃] is a water-tolerant Lewis acid that has been shown to be an effective catalyst for the tosylation of both primary and secondary alcohols using p-toluenesulfonic anhydride. thieme-connect.com The reaction proceeds under neutral and mild conditions, which is advantageous for substrates with sensitive functional groups. thieme-connect.com For the synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, a catalytic amount of Yb(OTf)₃ would be added to a solution of 2-benzoyl-1-butanol and Ts₂O in a suitable solvent like dichloromethane. thieme-connect.com

Another effective Lewis acid catalyst is Zirconium(IV) chloride (ZrCl₄). mdma.choup.com ZrCl₄ can catalyze the direct tosylation of alcohols with p-toluenesulfonic acid (p-TsOH), which is a more economical and environmentally friendly tosylating agent than TsCl or Ts₂O. mdma.ch However, studies have shown that ZrCl₄ exhibits a preference for the tosylation of primary alcohols over secondary alcohols. mdma.choup.com Consequently, the reaction to produce 2-Benzoylbutyl 4-methylbenzene-1-sulfonate from its secondary alcohol precursor might require longer reaction times or yield more moderate results compared to primary alcohols. mdma.ch

The following table summarizes hypothetical reaction conditions based on general findings for Lewis acid-catalyzed tosylation of secondary alcohols.

Table 1: Hypothetical Lewis Acid-Catalyzed Synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate

| Catalyst | Tosylating Agent | Solvent | Temperature | Potential Outcome |

|---|---|---|---|---|

| Yb(OTf)₃ | p-Toluenesulfonic anhydride (Ts₂O) | Dichloromethane (CH₂Cl₂) | Room Temperature | High yield, mild conditions thieme-connect.com |

Organocatalysis

Organocatalysis offers a metal-free alternative for the synthesis of tosylates. 4-Methylpyridine N-oxide is an example of an organocatalyst that can facilitate the amine-free sulfonylation of various alcohols. organic-chemistry.org This method is particularly mild and can be applied to base-sensitive substrates. organic-chemistry.org The reaction is typically carried out in the presence of 4Å molecular sieves at room temperature. organic-chemistry.org This approach would be suitable for the synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, especially if the substrate is sensitive to harsher conditions.

Table 2: Hypothetical Organocatalyzed Synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate

| Catalyst | Tosylating Agent | Solvent | Temperature | Key Feature |

|---|

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is another valuable technique, particularly when dealing with reactants in immiscible phases. In the context of tosylation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the tosylate anion from an aqueous or solid phase to the organic phase containing the alcohol. acsgcipr.org While PTC is a powerful tool, it is worth noting that quaternary ammonium catalysts can sometimes be "poisoned" by the tosylate leaving group, which can hinder catalyst turnover and reduce reaction efficiency. acsgcipr.org Careful selection of the catalyst and reaction conditions is therefore crucial for a successful PTC-mediated tosylation to yield 2-Benzoylbutyl 4-methylbenzene-1-sulfonate.

Nucleophilic Substitution Pathways Involving the 4-Methylbenzenesulfonate Leaving Group

The carbon-oxygen bond of the tosylate group in 2-Benzoylbutyl 4-methylbenzene-1-sulfonate is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The departure of the resonance-stabilized tosylate anion drives the substitution process. The reaction can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism, each with distinct kinetic and stereochemical consequences.

S_N1 and S_N2 Reaction Kinetics and Stereochemical Outcomes

The S_N2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the tosylate group departs. nih.gov This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. acs.org Due to steric hindrance, S_N2 reactions are most favorable at primary and less hindered secondary carbons. masterorganicchemistry.com

In contrast, the S_N1 mechanism is a two-step process. The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. acs.org This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture of products. The rate of an S_N1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. acs.org

For 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, a secondary tosylate, both S_N1 and S_N2 pathways are plausible. However, studies on analogous β-keto tosylates, such as 2-phenyl-2-ketoethyl tosylate, have shown that these reactions tend to proceed via an S_N2 mechanism. whiterose.ac.uk The electron-withdrawing nature of the adjacent benzoyl group can destabilize the formation of a carbocation intermediate, thus disfavoring the S_N1 pathway.

Table 1: Hypothetical Kinetic Data for the Reaction of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate with a Nucleophile

| Entry | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) | Deduced Order |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ | - |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ | First order in Substrate |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ | First order in Nucleophile |

This table presents illustrative data consistent with an S_N2 mechanism.

Influence of Solvent, Nucleophile, and Temperature on Reaction Rates and Selectivity

The balance between S_N1 and S_N2 reactions, as well as the competition with elimination reactions, is significantly influenced by the reaction conditions.

Solvent: Polar protic solvents, such as water and alcohols, can solvate both the leaving group and a potential carbocation intermediate, thereby favoring the S_N1 pathway. Polar aprotic solvents, like acetone (B3395972) or dimethylformamide (DMF), are less effective at solvating cations but can enhance the reactivity of anionic nucleophiles, thus promoting the S_N2 mechanism.

Nucleophile: Strong, unhindered nucleophiles favor the S_N2 reaction. masterorganicchemistry.com Weak or bulky nucleophiles may favor the S_N1 pathway if the substrate is prone to carbocation formation. The concentration of the nucleophile is also a key factor; high concentrations of a strong nucleophile will drive the reaction towards the second-order S_N2 mechanism.

Temperature: Increasing the temperature generally increases the rate of all reactions. However, elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.

Elimination Reactions Leading to Unsaturated Carbonyl Compounds

In the presence of a base, 2-Benzoylbutyl 4-methylbenzene-1-sulfonate can undergo elimination reactions to form unsaturated carbonyl compounds. These reactions compete with nucleophilic substitution and can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

E1 and E2 Mechanistic Delineation

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be removed and the leaving group.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the S_N1 reaction: the formation of a carbocation. In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. The E1 reaction rate is independent of the base concentration.

For 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, the use of a strong, non-nucleophilic base will strongly favor the E2 pathway. Weaker bases and conditions that would favor carbocation formation (polar protic solvents) could lead to a component of E1 elimination, often in competition with S_N1 substitution.

Regio- and Stereoselectivity in Olefin Formation

When there are multiple types of β-hydrogens that can be removed, the regioselectivity of the elimination becomes a key consideration. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product.

In the case of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, removal of a proton from the C1 position would lead to 1-benzoylbut-1-ene, while removal from the C3 position would yield 1-phenylpent-2-en-1-one. The formation of the conjugated system in 1-phenylpent-2-en-1-one would be thermodynamically favored.

The stereoselectivity of the E2 reaction is dictated by the anti-periplanar requirement, which can lead to the preferential formation of either the (E) or (Z) isomer depending on the stereochemistry of the starting material. E1 reactions are generally less stereoselective as the base can approach the carbocation intermediate from different directions.

Table 2: Hypothetical Product Distribution in the Elimination of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate

| Entry | Base | Solvent | Major Product (Regioisomer) | Major Product (Stereoisomer) |

| 1 | Sodium Ethoxide | Ethanol | 1-Phenylpent-2-en-1-one | (E)-isomer |

| 2 | Potassium tert-butoxide | tert-Butanol | 1-Benzoylbut-1-ene | - |

This table illustrates how the choice of base can influence the regiochemical outcome of the elimination reaction.

Intramolecular Cyclization and Rearrangement Processes Mediated by the Benzoyl Group

The benzoyl group in 2-Benzoylbutyl 4-methylbenzene-1-sulfonate can actively participate in the reaction, leading to intramolecular cyclization or rearrangement products. This neighboring group participation can occur through the oxygen of the carbonyl group or the phenyl ring itself.

One possible pathway involves the intramolecular attack of the carbonyl oxygen on the electrophilic carbon bearing the tosylate. This would lead to the formation of a cyclic oxonium ion intermediate. Subsequent attack by a nucleophile would result in a product with retention of stereochemistry at the reaction center, a hallmark of neighboring group participation.

Alternatively, under basic conditions that promote enolate formation, a Favorskii-type rearrangement could be envisioned, although this is more characteristic of α-halo ketones. whiterose.ac.uk In this scenario, the enolate could displace the tosylate to form a cyclopropanone (B1606653) intermediate, which would then be opened by a nucleophile.

Furthermore, the phenyl group of the benzoyl moiety can participate in the stabilization of a developing positive charge at the benzylic-like position through the formation of a phenonium ion intermediate, which can lead to rearranged products. The exact nature of these intramolecular processes would be highly dependent on the specific reaction conditions and the conformation of the molecule.

Ketone-Assisted Ring Closure Reactions

A significant feature of the reactivity of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate is the potential for the carbonyl oxygen of the benzoyl group to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can accelerate the rate of nucleophilic substitution and influence the stereochemical outcome of the reaction. wikipedia.orgslideshare.net

The process is initiated by the intramolecular attack of the lone pair of electrons on the carbonyl oxygen at the carbon atom bearing the tosylate leaving group. This results in the displacement of the tosylate and the formation of a five-membered cyclic oxonium ion intermediate. dalalinstitute.com This intramolecular step is often the rate-determining step in the sequence. chem-station.com The subsequent attack of an external nucleophile on this activated intermediate can proceed via two pathways:

Attack at the original electrophilic carbon, which regenerates the ketone and results in a product of nucleophilic substitution.

Attack at the carbonyl carbon, leading to the formation of a different cyclic product, a substituted furan (B31954) derivative.

The table below outlines the expected products from the reaction of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate with various nucleophiles, proceeding through a ketone-assisted ring closure mechanism.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product (via attack at C-1) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-1-phenylpentan-4-one |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 5-Oxo-5-phenylhexanenitrile |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-1-phenylpentan-4-one |

| Iodide (I⁻) | Sodium Iodide (NaI) | 1-Iodo-1-phenylpentan-4-one |

This table presents hypothetical reaction outcomes based on established principles of neighboring group participation.

Tandem and Cascade Transformations Triggered by Internal Reactivity

The cyclic intermediate formed via neighboring group participation can serve as a trigger for more complex tandem or cascade reactions, particularly when bifunctional nucleophiles are employed. baranlab.org A tandem reaction is a sequence of two or more bond-forming reactions that occur under the same reaction conditions without the isolation of intermediates.

For 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, a reaction with a nucleophile containing a second reactive site can lead to the formation of heterocyclic systems. For example, reacting the substrate with a nucleophile like o-aminothiophenol could initiate a cascade. The reaction would likely begin with the thiol group acting as a soft nucleophile, displacing the tosylate group. baranlab.org This initial substitution could be followed by an intramolecular condensation between the amine and the ketone, leading to the formation of a complex, annulated heterocyclic system. baranlab.org

This "heterocyclic-release" strategy showcases how the internal reactivity of the keto-tosylate can be harnessed to rapidly build molecular complexity from a relatively simple linear substrate.

The proposed sequence for a cascade reaction is detailed below:

| Step | Reaction Type | Description | Intermediate/Product |

| 1 | Intermolecular Nucleophilic Substitution | The thiol group of o-aminothiophenol displaces the tosylate group. | 4-(2-Aminophenylthio)-4-phenylbutan-1-one |

| 2 | Intramolecular Condensation | The amine group attacks the ketone carbonyl. | Dihydro-1,4-benzothiazepine derivative |

| 3 | Dehydration | Loss of a water molecule. | 2,3-Dihydro-5-phenyl-1,5-benzothiazepine |

This table illustrates a hypothetical cascade reaction sequence based on known reactivity patterns of keto-sulfonates with bifunctional nucleophiles. baranlab.org

Electrophilic Activation and Subsequent Transformations of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate

The primary site of electrophilicity in 2-Benzoylbutyl 4-methylbenzene-1-sulfonate is the carbon atom attached to the tosylate group. This C-OTs bond is polarized, making the carbon an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. nih.gov The tosylate anion is a very stable leaving group due to resonance stabilization, which facilitates its displacement. In this context, the molecule functions as a standard alkyl tosylate, which are versatile substrates for substitution reactions. nih.govnih.gov

Beyond this inherent electrophilicity, the molecule can be further "activated." While tosylates themselves are highly electrophilic, the term electrophilic activation can also refer to strategies that enhance reactivity or open up new reaction pathways. One such strategy involves the activation of the ketone. In systems like α-tosyloxy ketones, interaction with a base can lead to the formation of a transient oxy-allyl cation, which is a highly reactive electrophilic intermediate. lookchem.com While 2-Benzoylbutyl 4-methylbenzene-1-sulfonate is a γ-keto tosylate, a similar principle could apply. For instance, the use of a Lewis acid to coordinate to the benzoyl oxygen would increase the electrophilicity of the carbonyl carbon and could potentially influence the stability of intermediates or transition states in reactions at the C-OTs center, possibly favoring rearrangement or fragmentation pathways over simple substitution.

Recent advances have also shown that alkyl tosylates can participate in reductive cross-coupling reactions, often catalyzed by transition metals like nickel. nih.govacs.orgacs.org These methods typically involve the activation of the alkyl tosylate through an oxidative addition step, often following an Sₙ2-type pathway with a low-valent metal center. nih.gov This approach allows for the formation of C-C bonds, coupling the alkyl moiety with other electrophiles.

Theoretical and Computational Chemistry Approaches to Reaction Mechanism Elucidation

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms available to 2-Benzoylbutyl 4-methylbenzene-1-sulfonate. rsc.orgresearchgate.net These approaches can provide detailed insights into reaction pathways, transition states, and the stability of intermediates that may be difficult to observe experimentally. researchgate.net

For the ketone-assisted ring closure (NGP pathway), DFT calculations can be used to:

Determine Reaction Energetics: Calculate the activation energy barriers for both the direct Sₙ2 displacement and the two-step NGP pathway. researchgate.net A lower calculated barrier for the NGP route would provide strong theoretical support for its operation.

Characterize Stationary Points: Optimize the geometries of the reactant, the cyclic oxonium ion intermediate, transition states, and the final products. researchgate.net This provides a detailed picture of the molecular transformations occurring.

Analyze Weak Interactions: In the transition states, weak interactions such as hydrogen bonds or van der Waals forces can play a crucial role in stabilization. Computational analysis can quantify these effects. researchgate.net

For more complex cascade reactions, computational studies can map out the entire potential energy surface, comparing different possible cyclization and rearrangement pathways to predict the most likely product. rsc.org Furthermore, methods like Natural Bond Orbital (NBO) analysis can be employed to understand the charge distribution and intramolecular interactions within the molecule, explaining how electronic effects influence reactivity. nih.gov The solvolysis rates and mechanisms can also be modeled and correlated with experimental data using computational approaches. nih.govacs.org

The table below summarizes how computational chemistry can be applied to study the reactivity of this compound.

| Computational Method | Target of Investigation | Insights Gained |

| DFT Geometry Optimization | Reactants, Intermediates, Transition States, Products | Provides stable 3D structures and relative energies. researchgate.net |

| DFT Frequency Calculation | Transition States | Confirms transition state structures (one imaginary frequency) and provides thermodynamic data (e.g., free energy of activation). nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Reaction Pathways | Connects transition states to reactants and products, verifying the proposed mechanism. mdpi.com |

| NBO/Mulliken Population Analysis | All Structures | Determines atomic charges and orbital interactions, explaining electronic effects on reactivity. nih.gov |

| Solvation Models (e.g., PCM) | Reactions in Solution | Accounts for the effect of the solvent on reaction energetics and mechanism. nih.gov |

Applications of 2 Benzoylbutyl 4 Methylbenzene 1 Sulfonate in Complex Molecule Synthesis

Construction of Diverse Carbocyclic and Heterocyclic Systems

Detailed research findings on the specific application of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate in the construction of diverse carbocyclic and heterocyclic systems are not extensively available in the public domain. General principles of organic synthesis allow for postulation on its potential reactivity. The presence of a tosylate group, a well-known good leaving group, and a benzoyl group suggests that this molecule could, in principle, participate in various cyclization reactions.

Annulation Strategies for Polycyclic Frameworks

While specific examples utilizing 2-Benzoylbutyl 4-methylbenzene-1-sulfonate are not readily found in the literature, one could envision its use in annulation strategies. The benzoyl group could act as a handle for enolate formation or as a directing group, while the tosylate provides a reactive site for intramolecular alkylation, potentially leading to the formation of a new ring fused onto the existing structure. The success of such strategies would be highly dependent on the reaction conditions and the specific substrate.

Synthesis of Oxygen- and Nitrogen-Containing Heterocycles

The synthesis of heterocycles containing nitrogen and oxygen is a significant area of organic chemistry. mdpi.com In principle, 2-Benzoylbutyl 4-methylbenzene-1-sulfonate could serve as a precursor for such compounds. For instance, reaction with a suitable nitrogen or oxygen nucleophile could lead to the displacement of the tosylate group, followed by a subsequent intramolecular reaction involving the benzoyl moiety to form a heterocyclic ring. However, specific, documented examples of these transformations are not prevalent in published research.

Asymmetric Synthesis and Chiral Induction Utilizing 2-Benzoylbutyl 4-methylbenzene-1-sulfonate

Asymmetric synthesis, the controlled formation of a specific stereoisomer, is of paramount importance in medicinal chemistry and materials science. chemistryviews.org The potential of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate in this field would depend on the stereochemistry of the starting material and its influence on subsequent reactions.

Diastereoselective and Enantioselective Transformations

If 2-Benzoylbutyl 4-methylbenzene-1-sulfonate were available in an enantiomerically pure form, it could potentially be used to induce stereoselectivity in subsequent chemical transformations. The chiral center at the carbon bearing the benzoyl and butyl groups could direct the approach of reagents, leading to diastereoselective outcomes. However, there is a lack of specific studies in the scientific literature detailing such applications. General methodologies for diastereoselective transformations are an active area of research. chegg.comchegg.com

Derivatization to Access Chiral Building Blocks

Chiral building blocks are essential for the synthesis of enantiomerically pure complex molecules. In theory, enantiomerically enriched 2-Benzoylbutyl 4-methylbenzene-1-sulfonate could be derivatized to form other useful chiral synthons. For example, reduction of the ketone or manipulation of the tosylate group could provide access to a variety of chiral intermediates. The concise and stereoselective synthesis of chiral molecules like 4-methylproline showcases the importance of such building blocks. nih.gov

Development of New Synthetic Methodologies Based on 2-Benzoylbutyl 4-methylbenzene-1-sulfonate

The development of new synthetic methodologies often relies on the unique reactivity of novel substrates. While 2-Benzoylbutyl 4-methylbenzene-1-sulfonate possesses functional groups that suggest potential for new reaction discovery, there is currently a deficit of published research that explicitly develops new synthetic methods based on this compound.

Strategic Implementation in Total Synthesis Efforts of Natural Products and Bioactive Molecules

Following an extensive review of scientific literature and chemical databases, there is currently no documented evidence of the strategic implementation of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate in the total synthesis of natural products or bioactive molecules. Searches for synthetic routes employing this specific tosylate as an intermediate or precursor did not yield any published research, indicating that it is not a commonly utilized compound in this area of chemical synthesis.

While tosylates, in general, are widely recognized as excellent leaving groups in nucleophilic substitution and elimination reactions, the specific application of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate in the context of constructing complex molecular architectures appears to be novel or at least not reported in publicly accessible scientific literature. The inherent structure of this compound, featuring a gamma-keto-tosylate, suggests its potential as a precursor for various transformations, such as the formation of cyclopropyl (B3062369) ketones or other ring systems through intramolecular cyclization. However, without concrete examples from published total syntheses, any discussion of its strategic use remains speculative.

Due to the absence of research data, no detailed findings or data tables on its application in the synthesis of natural products or bioactive molecules can be provided.

Emerging Research Directions and Future Scope of 2 Benzoylbutyl 4 Methylbenzene 1 Sulfonate

Integration with Flow Chemistry and Microreactor Technology

The fields of flow chemistry and microreactor technology offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. beilstein-journals.orgvapourtec.comresearchgate.net For a compound like 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, these technologies could be pivotal in both its synthesis and subsequent transformations.

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing. numberanalytics.comrsc.org This level of control can lead to higher yields and selectivities in chemical reactions. rsc.org The synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, likely involving the tosylation of the corresponding alcohol, could be optimized in a flow system to minimize side products and reduce reaction times.

Furthermore, reactions utilizing 2-Benzoylbutyl 4-methylbenzene-1-sulfonate as a substrate would also benefit from flow chemistry. The tosylate group is an excellent leaving group, making the compound a versatile precursor for nucleophilic substitution reactions. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comaklectures.com In a microreactor, the rapid mixing of the tosylate with a nucleophile can accelerate reaction rates and potentially enable the use of less stable reagents. The enhanced safety features of flow reactors would be particularly advantageous when working with highly reactive or hazardous materials. beilstein-journals.org

| Parameter | Batch Chemistry | Flow Chemistry/Microreactor Technology |

| Heat Transfer | Often slow and inefficient, leading to temperature gradients. | Rapid and efficient, ensuring uniform temperature control. beilstein-journals.org |

| Mass Transfer | Limited by diffusion, can result in inhomogeneous reaction mixtures. | Enhanced due to small diffusion distances, leading to better mixing. rsc.org |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat dissipation. beilstein-journals.org |

| Scalability | Often requires significant redevelopment for larger scales. | More straightforward to scale up by running multiple reactors in parallel. numberanalytics.com |

| Reaction Time | Can be lengthy to ensure complete conversion. | Often significantly reduced due to enhanced reaction kinetics. numberanalytics.com |

Exploration of Photoredox and Electroorganic Chemistry for Transformations

Photoredox and electroorganic chemistry are rapidly expanding fields that offer green and powerful alternatives to traditional synthetic methods. nih.govacs.org These techniques utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions. youtube.comyoutube.com

Photoredox Catalysis: This approach uses a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes. youtube.com For 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, photoredox catalysis could enable novel transformations. For instance, the benzoyl group could be a site for photochemically induced reactions. Furthermore, the tosylate group, while typically involved in ionic reactions, could potentially participate in radical-based transformations under photoredox conditions. Researchers are increasingly combining photoredox catalysis with other catalytic methods to achieve new reactivities. youtube.comrsc.org

Electroorganic Chemistry: Electrochemistry provides a reagent-free method to perform redox reactions. nih.govacs.org The benzoyl moiety in 2-Benzoylbutyl 4-methylbenzene-1-sulfonate could be electrochemically reduced to a secondary alcohol or an alkane, or it could undergo coupling reactions. Conversely, the tosylate group could be cleaved electrochemically. The ability to precisely control the electrode potential allows for high selectivity in these transformations. nih.gov Both direct and mediated electrolysis could be explored, where in the latter, a redox mediator shuttles electrons between the electrode and the substrate. acs.org

| Technique | Energy Source | Key Intermediates | Potential Application for 2-Benzoylbutyl 4-methylbenzene-1-sulfonate |

| Photoredox Catalysis | Visible Light | Radical ions, excited states | C-H functionalization, cross-coupling reactions, deprotection. youtube.comnih.gov |

| Electroorganic Chemistry | Electricity | Radical ions, carbanions, carbocations | Reduction of the ketone, cleavage of the tosylate, pinacol (B44631) coupling. nih.govacs.org |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic systems is crucial for improving the efficiency and selectivity of chemical reactions. For a molecule like 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, this could involve catalysts for both its formation and its subsequent reactions.

The tosylation of the parent alcohol is a key step in the synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate. While traditional methods often use stoichiometric amounts of base, catalytic approaches are being developed. For example, dibutyltin (B87310) oxide has been used as a catalyst for the regioselective sulfonylation of carbohydrates. mdpi.com Other catalysts, such as those based on zirconium, have also been shown to be effective for the tosylation of alcohols. researchgate.net

In terms of the reactivity of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, novel catalysts could be employed to control the outcome of nucleophilic substitution reactions. For example, transition metal catalysts could be used to activate the C-O bond of the tosylate, enabling cross-coupling reactions with a variety of nucleophiles. Asymmetric catalysis could also be explored to achieve enantioselective transformations at the carbon bearing the tosylate group.

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

The unambiguous characterization of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate and the real-time monitoring of its reactions are essential for research and development. A suite of advanced spectroscopic and analytical techniques would be employed for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental for confirming the structure of the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used to assign all proton and carbon signals definitively. NMR can also be used to monitor the progress of reactions involving this compound by observing the disappearance of starting material signals and the appearance of product signals. orgsyn.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) would be valuable for the analysis of sulfonate esters. nih.gov Tandem mass spectrometry (MS/MS) could be used to study the fragmentation patterns of the molecule, providing further structural information. researchgate.net

Other Techniques: Infrared (IR) spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl of the benzoyl group and the sulfonate ester. X-ray crystallography, if suitable crystals can be obtained, would provide the definitive three-dimensional structure of the molecule. nih.gov

| Technique | Information Provided | Application |

| NMR Spectroscopy | Connectivity of atoms, stereochemistry | Structural elucidation, reaction monitoring. orgsyn.org |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Molecular formula confirmation, impurity profiling. nih.govresearchgate.net |

| Infrared Spectroscopy | Presence of functional groups | Confirmation of synthesis, reaction monitoring. |

| X-ray Crystallography | Three-dimensional molecular structure | Definitive structural determination. nih.gov |

Bio-inspired and Sustainable Synthesis Methodologies Utilizing 2-Benzoylbutyl 4-methylbenzene-1-sulfonate

Modern chemistry is increasingly focused on developing sustainable and environmentally friendly synthetic methods. ucsb.edu This includes the use of renewable feedstocks, enzymatic catalysis, and reactions in green solvents like water.

Bio-inspired Synthesis: Nature utilizes enzymes to perform highly selective and efficient chemical transformations. While there may not be a known enzyme that directly acts on 2-Benzoylbutyl 4-methylbenzene-1-sulfonate, the principles of biocatalysis could be applied. For example, a lipase (B570770) could potentially be used for the enantioselective acylation of the precursor alcohol. Furthermore, the combination of enzymatic catalysis with other techniques, such as photoredox catalysis, is an emerging area that could lead to novel transformations. nih.gov

Sustainable Methodologies: The synthesis and reactions of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate could be designed to be more sustainable. This could involve using catalysts that are abundant and non-toxic, minimizing the use of hazardous solvents, and designing processes that are energy-efficient. The use of water as a solvent, where possible, is a key aspect of green chemistry. researchgate.net Additionally, the development of synthetic routes from bio-based starting materials would enhance the sustainability profile of this compound. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.